REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[N:6]1[CH2:7][CH:8]([CH:11]=[CH:12][C:13](=[O:14])[OH:15])[CH2:9][CH2:10]1.[CH3:18][C:19](=[O:20])[OH:21].[H:16][H:17]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[N:6]1[CH2:7][CH:8]([CH2:11][CH2:12][C:13](=[O:14])[OH:15])[CH2:9][CH2:10]1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCC(CCC(=O)O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |